4-tert-butyl-N-{[5-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
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Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a benzamide group and an oxadiazole group, which are common in many pharmaceuticals .
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each introducing a new functional group or modifying the existing structure. Common techniques include condensation reactions, substitution reactions, and redox reactions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The compound’s functional groups often determine its reactivity .Physical And Chemical Properties Analysis
This could include studying the compound’s melting point, boiling point, solubility, and stability under various conditions .Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including free radical reactions and nucleophilic substitutions
Biochemical Pathways
The compound may affect various biochemical pathways. Its potential to participate in Suzuki–Miyaura (SM) cross-coupling reactions suggests it could influence carbon–carbon bond formation
Result of Action
Its potential to participate in SM cross-coupling reactions suggests it could influence the structure and function of various biomolecules . .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the rate of certain reactions may vary depending on the presence of other chemicals or changes in temperature
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-23(2,3)17-12-10-16(11-13-17)21(29)24-14-19-25-26-22(30-19)31-15-20(28)27(4)18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIGYRIQMVXIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{[5-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
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